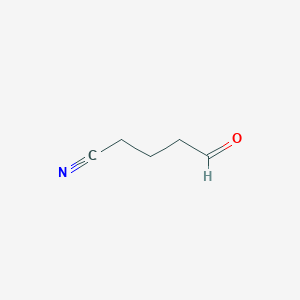

5-Oxopentanenitrile

Description

5-Oxopentanenitrile (CAS: Not explicitly provided; structurally related derivatives listed in evidence) is a nitrile-containing compound featuring a ketone group at the fifth carbon position. Its general structure comprises a five-carbon chain with a nitrile (–CN) terminus and a ketone (–C=O) at the opposite end. This bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Derivatives of 5-oxopentanenitrile are often modified at the central carbon positions, especially via aryl or alkyl substituents, to tune reactivity and physicochemical properties .

Properties

IUPAC Name |

5-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEARBHZFXEPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467136 | |

| Record name | Pentanenitrile, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-74-1 | |

| Record name | Pentanenitrile, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxopentanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of an aldehyde, malononitrile, and hydrazine in a one-pot four-component reaction. This method is regio- and chemoselective, leading to the formation of 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .

Industrial Production Methods: Industrial production methods for 5-oxopentanenitrile typically involve large-scale chemical synthesis using readily available starting materials. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopentanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles and amides.

Scientific Research Applications

5-Oxopentanenitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-oxopentanenitrile involves its reactivity with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, making the compound versatile in its interactions with different chemical species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Several derivatives of 5-oxopentanenitrile feature halogenated phenyl groups at the ketone-bearing carbon. These compounds exhibit distinct electronic and steric effects due to the halogen substituents:

Key Findings :

- Electronic Effects : Chlorine and bromine withdraw electron density, increasing the ketone’s susceptibility to nucleophilic attack. Iodine’s polarizable nature may stabilize transition states in specific reactions.

Aliphatic vs. Aromatic Substituents

5-(Methylsulfanyl)pentanenitrile (CAS: Not provided)

- Structure : Aliphatic methylthio (–SMe) group replaces the aryl substituent.

- Properties : The thioether group enhances nucleophilicity at the sulfur atom, enabling participation in alkylation or oxidation reactions. This contrasts with aryl-substituted derivatives, where aromaticity dominates reactivity .

5-[4-(4-Acetyl-3-hydroxy-2-propylbenzyloxy)phenyl]-5-oxopentanenitrile (CAS: Not provided)

- Structure : Complex substituent with acetyl, hydroxy, and propyl groups.

- Properties : Increased hydrophilicity due to –OH and –O– groups improves solubility in polar solvents. The acetyl group may serve as a protecting moiety in multistep syntheses .

Biological Activity

5-Oxopentanenitrile, also known by its chemical formula CHNO, is a nitrile compound characterized by the presence of both a nitrile group (-C≡N) and a ketone group (C=O). This unique structural combination allows it to participate in various biological and chemical reactions, making it an important intermediate in organic synthesis. This article delves into the biological activity of 5-oxopentanenitrile, highlighting its mechanisms of action, potential applications, and relevant case studies.

The biological activity of 5-oxopentanenitrile is primarily attributed to its metabolic conversion to cyanide, which can disrupt cellular respiration by inhibiting the electron transport chain. This pathway is crucial for ATP production in cells, leading to potential cytotoxic effects. The compound can undergo hydrolysis to form carboxylic acids, which may interact with various biomolecules, further contributing to its biological profile.

Biological Activity Overview

-

Antimicrobial Properties :

- 5-Oxopentanenitrile has shown promising antibacterial activity against certain Gram-positive bacteria, including Bacillus thuringiensis and Staphylococcus aureus. In synthesized derivatives, such as 5-oxo-imidazolines, excellent antibacterial profiles were observed .

- The compound's reactivity allows it to form complexes that may enhance its antimicrobial properties through metal coordination.

-

Cytotoxic Effects :

- The conversion of 5-oxopentanenitrile into cyanide raises concerns regarding its cytotoxicity. Studies indicate that the liberation of cyanide can have detrimental effects on cellular health and viability, necessitating careful evaluation in therapeutic contexts.

-

Potential Therapeutic Applications :

- Ongoing research is exploring the use of 5-oxopentanenitrile in pharmaceuticals and agrochemicals due to its versatile reactivity. Its ability to form reactive intermediates makes it a candidate for further development in drug synthesis.

Case Study: Antimicrobial Activity

A study focused on the synthesis of various derivatives of 5-oxopentanenitrile demonstrated significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The derivatives exhibited structure-dependent activity, with specific substituents enhancing their efficacy against resistant strains .

Table: Summary of Biological Activities

| Activity | Target Organism | Effectiveness | Notes |

|---|---|---|---|

| Antibacterial | Bacillus thuringiensis | Excellent | Effective against Gram-positive bacteria |

| Antibacterial | Staphylococcus aureus | Moderate to high | Effective against resistant strains |

| Cytotoxicity | Human cells | High (via cyanide release) | Impacts cellular respiration |

| Therapeutic potential | Various | Under investigation | Potential applications in drug synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.